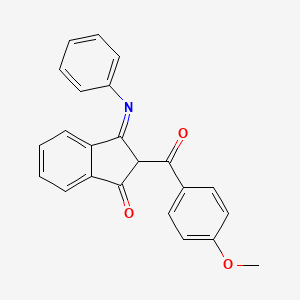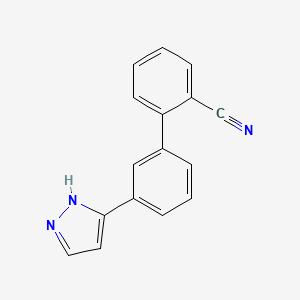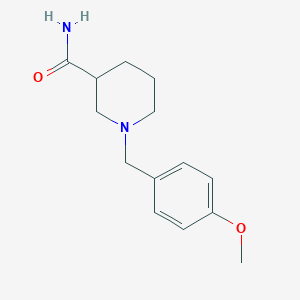
1-(4-methoxybenzyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzyl)-3-piperidinecarboxamide, also known as MPDC or N-[(4-methoxyphenyl)methyl]-3-piperidinecarboxamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDC belongs to the class of piperidine derivatives and is synthesized using specific chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzyl)-3-piperidinecarboxamide involves its ability to modulate the activity of certain enzymes and proteins in the brain. 1-(4-methoxybenzyl)-3-piperidinecarboxamide is known to inhibit the activity of the enzyme monoamine oxidase B (MAO-B) and increase the levels of the protein brain-derived neurotrophic factor (BDNF). These effects contribute to the neuroprotective properties of 1-(4-methoxybenzyl)-3-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and mood. 1-(4-methoxybenzyl)-3-piperidinecarboxamide also has antioxidant properties and can protect cells from oxidative damage. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been found to improve mitochondrial function, which is important for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxybenzyl)-3-piperidinecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. 1-(4-methoxybenzyl)-3-piperidinecarboxamide is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has certain limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methoxybenzyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-(4-methoxybenzyl)-3-piperidinecarboxamide has shown promise in animal models of these diseases, and further research is needed to determine its efficacy in humans. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory disorders such as multiple sclerosis and rheumatoid arthritis. Finally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been shown to have potential as an antidepressant, and further research is needed to explore its use in treating mood disorders.
Métodos De Síntesis
The synthesis of 1-(4-methoxybenzyl)-3-piperidinecarboxamide involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(4-methoxybenzyl)-3-piperidinecarboxamide as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzyl)-3-piperidinecarboxamide has shown potential in various scientific research applications. One of the most promising areas of research is its potential as a neuroprotective agent. Studies have shown that 1-(4-methoxybenzyl)-3-piperidinecarboxamide can prevent neuronal damage caused by oxidative stress and reduce inflammation in the central nervous system.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17/h4-7,12H,2-3,8-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUPSRUECBFZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)
![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)
![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5231402.png)
![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)
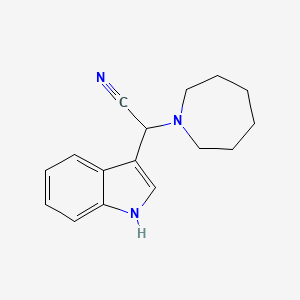
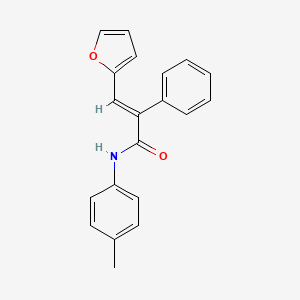
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
